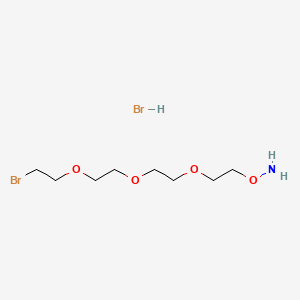
Aminooxy-PEG3-bromide (hydrobromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminooxy-PEG3-bromide (hydrobromide) is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. This compound is characterized by its ability to form stable oxime bonds with aldehydes and ketones, making it a valuable tool in bioconjugation and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aminooxy-PEG3-bromide (hydrobromide) typically involves the reaction of aminooxy compounds with PEG linkers. The process generally includes the following steps:
Formation of Aminooxy Intermediate: The aminooxy group is introduced into the PEG chain through a reaction with hydroxylamine derivatives.
Bromination: The PEG chain is then brominated using bromine or other brominating agents under controlled conditions to yield Aminooxy-PEG3-bromide.
Hydrobromide Formation: The final product is obtained by treating the brominated compound with hydrobromic acid to form the hydrobromide salt
Industrial Production Methods
Industrial production of Aminooxy-PEG3-bromide (hydrobromide) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards
Chemical Reactions Analysis
Types of Reactions
Aminooxy-PEG3-bromide (hydrobromide) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxime Formation: The aminooxy group reacts with aldehydes and ketones to form stable oxime bonds.
Reduction Reactions: In the presence of reducing agents, the oxime bond can be converted to a hydroxylamine linkage
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Oxime Formation: Aldehydes or ketones in aqueous or organic solvents.
Reduction: Sodium borohydride or other reducing agents
Major Products Formed
Substituted PEG Derivatives: Formed through substitution reactions.
Oxime Linkages: Formed through reactions with aldehydes and ketones.
Hydroxylamine Linkages: Formed through reduction of oxime bonds
Scientific Research Applications
Aminooxy-PEG3-bromide (hydrobromide) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for various studies.
Medicine: Plays a role in drug development, particularly in the design of targeted therapies.
Industry: Used in the production of specialized polymers and materials
Mechanism of Action
The primary mechanism of action of Aminooxy-PEG3-bromide (hydrobromide) involves its ability to form stable oxime bonds with aldehydes and ketones. This reaction is highly specific and efficient, making it useful for bioconjugation and targeted protein degradation. In the context of PROTACs, the compound acts as a linker that brings together a ligand for an E3 ubiquitin ligase and a ligand for the target protein, facilitating the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Aminooxy-PEG3-hydrochloride: Similar in structure but with a hydrochloride salt instead of hydrobromide.
Aminooxy-PEG3-acid: Contains a carboxylic acid group instead of a bromide.
Aminooxy-PEG3-alcohol: Contains a hydroxyl group instead of a bromide
Uniqueness
Aminooxy-PEG3-bromide (hydrobromide) is unique due to its bromide group, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it particularly valuable in the synthesis of PROTACs and other complex molecules .
Properties
Molecular Formula |
C8H19Br2NO4 |
|---|---|
Molecular Weight |
353.05 g/mol |
IUPAC Name |
O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine;hydrobromide |
InChI |
InChI=1S/C8H18BrNO4.BrH/c9-1-2-11-3-4-12-5-6-13-7-8-14-10;/h1-8,10H2;1H |
InChI Key |
LPVRSNVKOVAHGN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCON)OCCOCCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chloro-3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14859121.png)
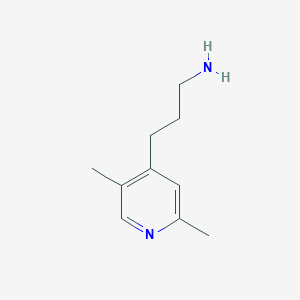
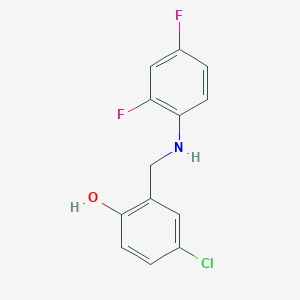
![2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859145.png)
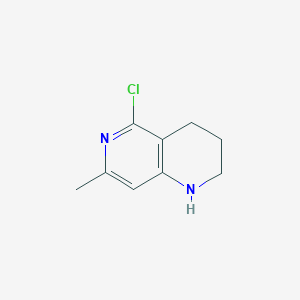
![Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate](/img/structure/B14859156.png)
![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B14859167.png)
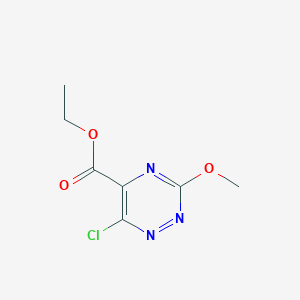
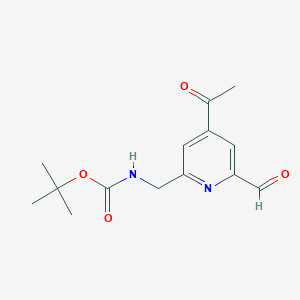
![1-{[4-(2-Carboxy-1-pyrrolidinyl)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B14859181.png)
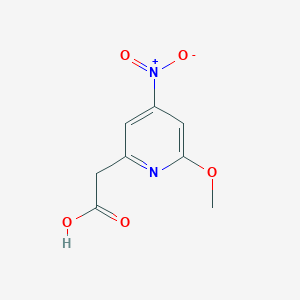
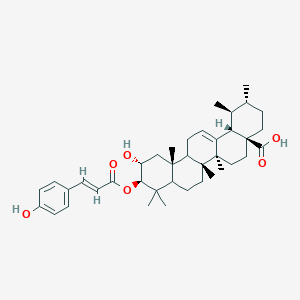
![1-[5-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B14859198.png)
![[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2R,3R,4S,5S)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14859207.png)
